molecular formula C20H26Se2 B12628313 Bis[2-(butan-2-yl)phenyl]diselane CAS No. 919081-14-4

Bis[2-(butan-2-yl)phenyl]diselane

Cat. No.: B12628313
CAS No.: 919081-14-4
M. Wt: 424.4 g/mol
InChI Key: OIBQNVVXZGRFBM-UHFFFAOYSA-N
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Description

Bis[2-(butan-2-yl)phenyl]diselane is an organoselenium compound characterized by the presence of two selenium atoms bonded to phenyl groups substituted with butan-2-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[2-(butan-2-yl)phenyl]diselane typically involves the reaction of 2-(butan-2-yl)phenyl lithium with selenium powder. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then quenched with water and extracted with an organic solvent to isolate the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Bis[2-(butan-2-yl)phenyl]diselane undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form selenoxides or selenones.

    Reduction: Reduction reactions can convert the diselane to selenides or elemental selenium.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines) are employed under various conditions.

Major Products Formed

    Oxidation: Selenoxides and selenones.

    Reduction: Selenides and elemental selenium.

    Substitution: Various substituted phenyl derivatives depending on the reagents used.

Scientific Research Applications

Bis[2-(butan-2-yl)phenyl]diselane has several scientific research applications:

Mechanism of Action

The mechanism of action of Bis[2-(butan-2-yl)phenyl]diselane involves its ability to interact with biological molecules through its selenium atoms. Selenium can form bonds with sulfur-containing amino acids in proteins, altering their structure and function. This interaction can lead to the inhibition of microbial growth or the scavenging of reactive oxygen species, contributing to its antimicrobial and antioxidant activities .

Comparison with Similar Compounds

Similar Compounds

    Diphenyl diselenide: Another organoselenium compound with similar antimicrobial and antioxidant properties.

    Ebselen: A well-known organoselenium compound used for its antioxidant and anti-inflammatory effects.

Uniqueness

Bis[2-(butan-2-yl)phenyl]diselane is unique due to the presence of butan-2-yl groups, which can influence its reactivity and biological activity. This structural difference may result in distinct pharmacological properties compared to other organoselenium compounds .

Properties

CAS No.

919081-14-4

Molecular Formula

C20H26Se2

Molecular Weight

424.4 g/mol

IUPAC Name

1-butan-2-yl-2-[(2-butan-2-ylphenyl)diselanyl]benzene

InChI

InChI=1S/C20H26Se2/c1-5-15(3)17-11-7-9-13-19(17)21-22-20-14-10-8-12-18(20)16(4)6-2/h7-16H,5-6H2,1-4H3

InChI Key

OIBQNVVXZGRFBM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=CC=C1[Se][Se]C2=CC=CC=C2C(C)CC

Origin of Product

United States

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